N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes an oxazepane ring, a hydroxy group, and a sulfonamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazepane Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a suitable dihalide under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation of a precursor alcohol using reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).
Attachment of the Butanoyl Group: This step involves the acylation of the oxazepane intermediate with a butanoyl chloride in the presence of a base like triethylamine.
Sulfonamide Formation: The final step is the sulfonamide formation, which can be carried out by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using strong oxidizing agents like Jones reagent or milder ones like Dess-Martin periodinane.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or aldehydes from alcohols
Reduction: Formation of alcohols from ketones or aldehydes
Substitution: Formation of new sulfonamide derivatives
Scientific Research Applications
Chemistry
In organic chemistry, N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used to investigate the biological activity of oxazepane-containing compounds.
Medicine
Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazepane and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazepane ring may interact with biological targets through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-1-(piperidin-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
- N-[3-hydroxy-1-(morpholin-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
- N-[3-hydroxy-1-(azepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide
Uniqueness
N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide is unique due to the presence of the oxazepane ring, which is less common compared to piperidine or morpholine rings. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-6-8-14(9-7-12)24(21,22)17-15(13(2)19)16(20)18-10-4-3-5-11-23-18/h6-9,13,15,17,19H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBPTZJAHRYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)N2CCCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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